rac alpha-Ethyl DOPA
Description
rac alpha-Ethyl DOPA (O-Ethyl-DOPA, L-Dopa ethyl ester) is a synthetic derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), a naturally occurring amino acid precursor to dopamine. Its molecular formula is C₁₁H₁₅NO₄, with an ethyl ester group substituting the carboxylic acid moiety of L-DOPA (Figure 1). This compound exists as a racemic mixture (equal parts D- and L-enantiomers), which may influence its pharmacological and physicochemical properties .
Properties
IUPAC Name |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,2,6,12H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKJABALNOHOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac alpha-Ethyl DOPA, a derivative of the well-known amino acid L-DOPA, has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its ability to influence neurotransmitter systems, particularly dopamine metabolism. The compound exhibits several key actions:
- Neurotransmitter Modulation : this compound is believed to enhance the synthesis and release of dopamine, a crucial neurotransmitter involved in motor control and reward pathways. This modulation is particularly relevant in conditions like Parkinson's disease, where dopamine levels are compromised.
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting the overall levels of neurotransmitters in the brain. For example, it can inhibit dopa decarboxylase, which is essential for converting L-DOPA to dopamine .
- Receptor Interaction : There is evidence suggesting that this compound interacts with specific receptors in the nervous system, potentially modulating their activity and influencing various physiological responses .
Biological Activity and Therapeutic Applications
This compound has been investigated for its therapeutic potential in various conditions:
- Parkinson's Disease : Due to its role in dopamine synthesis, this compound has been studied as a potential treatment for Parkinson's disease. Research indicates that it may help alleviate motor symptoms by increasing dopamine availability .
- Hypertension : Similar to its parent compound α-methyldopa, this compound has shown hypotensive effects in animal models. This suggests potential applications in managing high blood pressure through central nervous system mechanisms .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Dopamine Release in Tourette Syndrome
A double-blind crossover study examined the effects of levodopa (a related compound) on dopamine release using positron emission tomography (PET). While not directly involving this compound, it provides insights into how similar compounds can influence dopamine dynamics in individuals with Tourette syndrome. The study found significant differences in dopamine release patterns between control subjects and those with Tourette syndrome when administered levodopa .
Study 2: Central Hypotensive Action
Research on α-methyldopa demonstrated its ability to produce a fall in blood pressure in hypertensive rats. This study highlights the central nervous system's role in mediating blood pressure responses, suggesting that this compound may exhibit similar effects due to its structural similarities and mechanism of action .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
L-DOPA (Levodopa)
Structural Differences : L-DOPA lacks the ethyl ester group, retaining a free carboxylic acid.
Functional Implications :
- Pharmacokinetics : L-DOPA has poor oral bioavailability (~10%) due to rapid decarboxylation in the periphery. In contrast, rac alpha-Ethyl DOPA’s ester group may slow degradation, prolonging plasma half-life .
- Adhesive Properties : Unmodified L-DOPA’s catechol group enables strong adhesion to wet surfaces via hydrogen bonding and metal coordination. The ethyl ester in this compound may reduce oxidation susceptibility, preserving adhesive capacity in coatings .
Table 1: Physicochemical Comparison
| Property | This compound | L-DOPA |
|---|---|---|
| Molecular Weight (g/mol) | 225.24 | 197.19 |
| Solubility in Water | Low | Moderate |
| LogP (Lipophilicity) | ~1.5 (estimated) | -1.4 |
| Key Functional Group | Ethyl ester | Carboxylic acid |
| CAS Number | 37178-37-3 | 59-92-7 |
D-DOPA and DL-DOPA
Structural Differences : D-DOPA is the enantiomer of L-DOPA; DL-DOPA is a racemic mixture.
Functional Implications :
- Pharmacology : D-DOPA exhibits negligible dopamine synthesis activity, highlighting the importance of stereochemistry. The racemic nature of this compound may reduce efficacy compared to enantiopure L-DOPA .
- Material Science : DL-DOPA forms less ordered polymers than L-DOPA due to stereochemical heterogeneity. This compound’s racemic structure could similarly affect polymerization kinetics in coatings .
Methyldopa
Structural Differences : Methyldopa contains a methyl group instead of L-DOPA’s hydroxyl group.
Functional Implications :
- Therapeutic Use : Methyldopa is an antihypertensive acting via central α₂-adrenergic agonism. This compound, in contrast, is explored as a prodrug for Parkinson’s disease .
- Metabolism: Methyldopa undergoes decarboxylation and hydroxylation, whereas this compound is hydrolyzed to L-DOPA, leveraging endogenous esterases .
DOPA-Containing Polymers (e.g., Polydopamine, PDA)
Structural Differences : PDA polymers are formed via oxidative polymerization of DOPA, creating cross-linked networks.
Functional Implications :
- Adhesion: PDA’s adhesion relies on catechol-quinone transitions. This compound’s ethyl ester may inhibit quinone formation, preserving catechol-mediated binding in biomedical coatings .
- Cost Efficiency : this compound is cheaper to synthesize than PDA, making it viable for industrial-scale applications .
Table 2: Material Properties in Coatings
| Property | This compound | Polydopamine (PDA) |
|---|---|---|
| Polymerization Rate | Slow (ester hinders oxidation) | Fast (auto-oxidative) |
| Adhesion Strength | Moderate (unaltered catechol) | High (quinone cross-links) |
| Cost | Low | High |
Comparison with Functionally Analogous Compounds
Polyphenols (e.g., Tannins, Catechins)
Functional Similarities: Like DOPA, polyphenols exhibit catechol-mediated adhesion and antioxidant properties. Key Differences:
- Chemical Stability: this compound’s ester group enhances stability in aqueous environments compared to polyphenols, which degrade faster .
- Medical Applications: Polyphenols are explored for antimicrobial coatings, while this compound is prioritized in neurological prodrug design .
Amino Acid Derivatives (e.g., rac-2,4 Phenylalanine)
Structural Similarities: Both feature aromatic rings and amino acid backbones. Functional Differences:
- Enzyme Binding : Molecular docking shows rac-2,4 phenylalanine binds less effectively to tyrosinase than L-DOPA, suggesting this compound may retain better enzymatic recognition .
- Therapeutic Potential: this compound’s ester group may enhance prodrug delivery, whereas rac-2,4 phenylalanine lacks this modification .
Critical Analysis of Research Findings
- Contradictions: Evidence suggests DOPA’s adhesion is optimal when unoxidized , yet PDA relies on oxidation for cross-linking . This compound’s design balances these by preserving catechol while slowing oxidation.
- Knowledge Gaps: Limited data exist on this compound’s enantiomer-specific pharmacokinetics and long-term stability in coatings.
Q & A
Q. How should researchers select a theoretical framework for studying this compound’s mechanism of action in Parkinson’s disease?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
